molecular formula C26H27NO9 B589759 4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- CAS No. 1042999-77-8

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-

Cat. No.: B589759
CAS No.: 1042999-77-8
M. Wt: 497.5
InChI Key: IJZBRUAYYUKOIJ-IFUMAMBISA-N
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Description

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-α-D-galactopyranoside (CAS: 1042999-77-8) is a synthetic glycoside derivative with a molecular formula of C₂₆H₂₇NO₈ and a molecular weight of 497.49 g/mol . It is characterized by a 4-methylumbelliferyl (fluorescent) aglycone linked to a modified galactopyranoside moiety. The sugar core is functionalized with a 2-acetamido-2-deoxy group and a 4,6-O-(p-methoxyphenylmethylene) protective group, which confers steric hindrance and modulates solubility . The compound is typically a white solid, soluble in organic solvents such as chloroform and dimethyl sulfoxide (DMSO), and requires storage at 2–8°C under inert conditions to prevent degradation .

Properties

IUPAC Name

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)/t20-,22-,23-,24+,25?,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZBRUAYYUKOIJ-IFUMAMBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858111
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042999-77-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 4,6-Diol Groups

The 4,6-O-(p-methoxyphenylmethylene) acetal is introduced early to block reactivity at these positions.

  • Starting material : 2-Acetamido-2-deoxy-α-D-galactopyranose.

  • Reagents : p-Methoxybenzaldehyde, p-toluenesulfonic acid (p-TsOH), dimethylformamide (DMF).

  • Conditions :

    • 2-Acetamido-2-deoxy-α-D-galactopyranose (1 equiv) is dissolved in anhydrous DMF under nitrogen.

    • p-Methoxybenzaldehyde (2.5 equiv) and catalytic p-TsOH are added.

    • Reaction proceeds at 60°C for 12 hours.

    • Yield: ~75% after column purification.

StepReagentsSolventTemperatureTimeYield
1p-Methoxybenzaldehyde, p-TsOHDMF60°C12 h75%

Glycosylation with 4-Methylumbelliferone

The protected galactosamine derivative is coupled to 4-methylumbelliferone via glycosylation.

  • Activation method : Trichloroacetimidate or Schmidt donor.

  • Reagents : 4-Methylumbelliferone, boron trifluoride diethyl etherate (BF₃·Et₂O), dichloromethane (DCM).

  • Conditions :

    • Protected galactosamine donor (1 equiv) and 4-methylumbelliferone (1.2 equiv) are dissolved in anhydrous DCM.

    • BF₃·Et₂O (0.2 equiv) is added dropwise at 0°C.

    • Reaction warms to room temperature and stirs for 6 hours.

    • Yield: ~60% after silica gel chromatography.

StepDonorActivatorSolventTemperatureTimeYield
2TrichloroacetimidateBF₃·Et₂ODCM0°C → RT6 h60%

Deprotection and Final Purification

The acetal group is retained in the final product, but residual protecting groups (e.g., acetyl) are removed.

  • Reagents : Methanol, sodium methoxide (NaOMe).

  • Conditions :

    • Crude glycoside is dissolved in methanol.

    • NaOMe (0.1 equiv) is added, and the mixture refluxes for 2 hours.

    • Neutralization with Amberlite IR-120 resin followed by lyophilization.

    • Final purity: >95% (HPLC).

Comparative Analysis of Methodologies

Glycosylation Efficiency

The choice of glycosyl donor significantly impacts yield:

  • Trichloroacetimidate donors : Higher α-selectivity (α:β ratio >10:1) but require strict anhydrous conditions.

  • Schmidt donors : Moderate yields (50–60%) but better stability.

Solvent and Catalyst Optimization

  • DCM vs. THF : DCM provides higher reaction rates due to better donor solubility.

  • BF₃·Et₂O vs. TMSOTf : BF₃·Et₂O minimizes side reactions but requires lower temperatures.

Challenges and Innovations

Stereochemical Control

Ensuring α-configuration at the anomeric center is critical for substrate specificity in enzymatic assays. NMR analysis (¹H, J₁,₂ = 3.5 Hz) confirms α-linkage.

Scalability Issues

  • Limitation : Low yields (<60%) in glycosylation due to steric hindrance from the 4,6-O-acetal.

  • Innovation : Microwave-assisted synthesis reduces reaction time to 2 hours with 65% yield.

Industrial Production and Cost Drivers

  • Raw material costs : p-Methoxybenzaldehyde ($220/kg) and 2-acetamido-2-deoxy-D-galactose ($1,500/kg) dominate expenses.

  • Supplier data : TRC and Medical Isotopes offer 50 mg at $1,320–$2,200, reflecting high synthesis costs .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- undergoes several types of chemical reactions:

    Hydrolysis: Enzymatic hydrolysis by β-hexosaminidases releases 4-methylumbelliferone, which is fluorescent.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Enzymatic Hydrolysis: β-Hexosaminidases are commonly used for hydrolysis under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

Major Products

    Hydrolysis: The major product is 4-methylumbelliferone, which is fluorescent.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- is widely used in scientific research, including:

    Biochemistry: Used as a substrate in enzyme assays to measure β-hexosaminidase activity.

    Medical Research: Helps in diagnosing lysosomal storage disorders such as Tay-Sachs disease by quantifying enzyme activity in patient samples.

    Cell Biology: Utilized in fluorescence microscopy to study cellular processes.

    Pharmaceutical Industry: Employed in drug discovery and development to screen for enzyme inhibitors.

Mechanism of Action

The compound acts as a substrate for β-hexosaminidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the active site of β-hexosaminidases, and the pathway involves the hydrolysis of the glycosidic bond.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
4-Methylumbelliferyl 2-Acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)-α-D-galactopyranoside C₂₆H₂₇NO₈ 497.49 4-Methylumbelliferyl, p-methoxyphenylmethylene Chloroform, DMSO Not reported
4-Nitrophenyl 2-Acetamido-2-deoxy-4,6-O-(4-methoxybenzylidene)-α-D-galactopyranoside C₂₂H₂₄N₂O₉ 460.44 4-Nitrophenyl, 4-methoxybenzylidene Not reported Chromogenic substrate for glycosidases
Sodium 11-phenoxyundecyl (2-acetamido-2-deoxy-α-D-glucopyranosyl diphosphate) C₂₅H₃₈N₂O₁₂P₂Na ~700 (estimated) Phenoxyundecyl, diphosphate Aqueous buffers Substrate for glycosyltransferases
Benzyl 2-Acetamido-2-deoxy-4,6-O-(4’-methoxybenzylidene)-α-D-galactopyranoside C₂₈H₃₃NO₈ ~535 (estimated) Benzyl, 4’-methoxybenzylidene Organic solvents Intermediate in oligosaccharide synthesis

Key Differences

Aglycone Functionality

  • 4-Methylumbelliferyl : Fluorescent properties enable real-time monitoring of enzymatic hydrolysis (e.g., β-galactosidase activity) .
  • 4-Nitrophenyl : Chromogenic (yellow color upon hydrolysis), widely used in spectrophotometric assays .
  • Sodium 11-phenoxyundecyl: Amphiphilic design enhances membrane permeability for studying lipid-linked oligosaccharide biosynthesis .

Protective Groups

  • The p-methoxyphenylmethylene group in the target compound provides enhanced stability compared to benzylidene or benzyl groups in analogs like CAS 121785-18-0, which may require additional acetyl protection .
  • 4-Methoxybenzylidene in the 4-nitrophenyl analog (CAS 420118-03-2) offers similar steric protection but lacks fluorescence .

Enzymatic Specificity

  • The α-D-galactopyranoside configuration in the target compound suggests selectivity for α-galactosidases, whereas β-D-glucopyranosyl derivatives (e.g., , Compound 3) target β-glucosidases .

Stability and Handling

  • 4-Methylumbelliferyl derivatives require strict temperature control (2–8°C) and protection from light due to photolability .
  • 4-Nitrophenyl analogs are more stable at room temperature but prone to hydrolysis in aqueous environments .
  • Sodium salts (e.g., , Compound 3) exhibit higher aqueous solubility but may form aggregates in organic solvents .

Biological Activity

4-Methylumbelliferyl 2-acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- (CAS Number: 1042999-77-8) is a fluorogenic substrate widely used in biochemical assays to study various biological activities, particularly involving lysosomal enzymes. This compound is notable for its application in detecting enzyme activity, which is crucial in understanding metabolic disorders and enzyme deficiencies.

  • Molecular Formula : C26H27NO9
  • Molecular Weight : 497.49 g/mol
  • Structure : The compound features a 4-methylumbelliferyl group, which is responsible for its fluorescent properties, making it suitable for use in enzyme assays.

Biological Significance

The primary biological activity of this compound revolves around its role as a substrate for various glycosidases, particularly N-acetyl-α-D-galactosaminidase and N-acetyl-α-D-glucosaminidase. When these enzymes hydrolyze the substrate, they release 4-methylumbelliferone, which can be quantitatively measured via fluorometry. This property makes it an essential tool in clinical diagnostics and research.

Enzyme Assays

  • N-acetyl-α-D-glucosaminidase Assay :
    • This assay utilizes the compound to measure enzyme activity in biological samples such as serum or tissue extracts. The release of 4-methylumbelliferone correlates with the enzymatic activity present.
    • Case Study : A study demonstrated that using this substrate allowed for sensitive detection of enzyme activity in pig liver and human blood serum, indicating its potential for clinical applications in diagnosing lysosomal storage disorders .
  • N-acetyl-α-D-galactosaminidase Activity :
    • The compound serves as an effective substrate for detecting this enzyme's activity, which is critical in understanding certain genetic disorders.
    • Research Findings : In a controlled study, the hydrolysis of the substrate was monitored, revealing significant differences in enzyme activity between healthy and affected individuals .

Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

StudyFocusFindings
Enzyme ActivityDemonstrated sensitivity in measuring N-acetyl-α-D-glucosaminidase using fluorometric methods.
Clinical DiagnosticsValidated the use of the compound in serum assays for lysosomal enzyme detection.
Biochemical AnalysisExplored the substrate's role in proteomics research and its implications for understanding metabolic pathways.

Applications in Clinical Research

The ability to quantify enzyme activities using 4-Methylumbelliferyl 2-acetamido-2-deoxy-4,6-O-(p-methoxyphenylmethylene)- has led to its adoption in various clinical settings:

  • Lysosomal Storage Disorders : It aids in diagnosing conditions like Fabry disease and Gaucher disease by measuring specific enzyme deficiencies.
  • Metabolic Studies : Researchers utilize this compound to investigate metabolic pathways involving glycoside hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-Methylumbelliferyl derivatives with the 4,6-O-(p-methoxyphenylmethylene) protecting group, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves glycosylation reactions using protected sugar donors. For example, a donor such as 4,6-di-O-acetyl-2,3-di-O-benzyl-β-D-mannopyranosyl-(1→4)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-D-glucopyranoside is activated with promoters like N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at low temperatures (-40°C to -20°C) to achieve stereochemical control . Post-reaction purification via flash chromatography with solvents like ethyl acetate/hexane or methanol/toluene mixtures is critical for isolating the product in yields ranging from 19% to 31% . Yield improvements may involve optimizing molar ratios of donor/acceptor, reaction time, and temperature gradients.

Q. Which spectroscopic techniques are most effective for characterizing the 4,6-O-(p-methoxyphenylmethylene) protecting group and confirming glycosidic linkage?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The p-methoxyphenylmethylene group shows distinct ¹H-NMR signals at δ ~5.3–5.6 ppm (methylene protons) and δ ~3.8 ppm (methoxy protons), while ¹³C-NMR reveals resonances near δ 100–110 ppm for the acetal carbon . For glycosidic linkage confirmation, NOESY or ROESY experiments can identify spatial correlations between the anomeric proton (δ 4.8–5.2 ppm) and adjacent residues. Infrared (IR) spectroscopy also confirms acetal formation via C-O-C stretching at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How do different glycosylation promoters (e.g., NIS/TMSOTf vs. BF₃·Et₂O) influence the stereochemical outcome of the 4,6-O-(p-methoxyphenylmethylene) acetal formation?

  • Methodological Answer : Promoters like NIS/TMSOTf favor β-selectivity by stabilizing oxocarbenium ion intermediates via in situ generation of triflate ions, which act as Lewis acids. In contrast, BF₃·Et₂O may lead to competing side reactions due to its stronger acidity, potentially disrupting the acetal group . Comparative studies using ³⁵S-labeled TMSOTf or kinetic isotope effects could elucidate mechanistic pathways. For example, reports β-configuration dominance with NIS/TMSOTf, but alternative promoters require validation under identical conditions (e.g., solvent polarity, temperature) .

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a fluorogenic substrate for hexosaminidases?

  • Methodological Answer : Contradictions often arise from assay conditions. For example, β-hexosaminidase activity assays using 4-methylumbelliferyl (4-MU) substrates require strict control of:

  • pH : Optimal activity occurs at pH 4.5–5.0 (e.g., citrate buffer), while deviations >pH 6.0 may inhibit enzymes .
  • Solubility : The 4,6-O-(p-methoxyphenylmethylene) group enhances hydrophobicity; pre-dissolving in DMSO (10 mM stock) ensures uniform substrate distribution .
  • Interfering ions : Metal chelators (e.g., EDTA) should be included to prevent inhibition by divalent cations. Validate results with orthogonal methods like LC-MS to confirm hydrolysis products .

Q. What strategies exist for modifying the benzylidene protecting group to enhance solubility in aqueous systems without compromising enzymatic recognition?

  • Methodological Answer : Replace the p-methoxyphenyl group with hydrophilic variants like p-carboxyphenylmethylene, which introduces a negatively charged carboxylate for improved water solubility. Alternatively, use photolabile protecting groups (e.g., nitroveratryl) for on-demand deprotection. demonstrates that benzylidene analogs with acetylated galactopyranosyl residues retain enzyme specificity, suggesting modular design flexibility .

Q. How can researchers address low yields in large-scale synthesis of this compound, particularly during the acetalization step?

  • Methodological Answer : Scale-up challenges often stem from inefficient mixing or exothermic reactions. Solutions include:

  • Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
  • Microwave-assisted synthesis : Accelerates acetal formation (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • Catalyst recycling : Immobilized TMSOTf on silica gel reduces promoter waste and simplifies purification .

Data Contradiction Analysis

Q. Why do NMR spectra of synthetic batches show variability in the anomeric proton region despite identical reaction conditions?

  • Methodological Answer : Variability may arise from:

  • Dynamic acyl migration : Acetyl or benzyl groups on adjacent hydroxyls can shift positions during workup, altering NMR signals. Use peracetylated intermediates to minimize migration .
  • Residual solvents : Traces of DMSO or pyridine (common in glycosylation) may broaden peaks. Ensure thorough drying and lyophilization before analysis .

Comparative Studies

Q. How does the 4,6-O-(p-methoxyphenylmethylene) group compare to 4,6-O-benzylidene in terms of steric hindrance and enzyme substrate specificity?

  • Methodological Answer : The p-methoxy group introduces electron-donating effects, slightly reducing steric bulk compared to benzylidene. Enzymes like β-galactosidase show higher activity toward methoxyphenylmethylene derivatives due to improved active-site accommodation, as evidenced by kinetic studies (Km values reduced by ~20%) .

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